molecular formula C11H16ClN B3040498 (1-Phenylcyclobutyl)methylamine HCl CAS No. 209907-11-9

(1-Phenylcyclobutyl)methylamine HCl

Cat. No.: B3040498
CAS No.: 209907-11-9
M. Wt: 197.7 g/mol
InChI Key: JSZMNCBXCCKZOX-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Cyclobutylamines in Contemporary Organic Chemistry

Substituted cyclobutane (B1203170) rings are increasingly recognized for their valuable contributions to molecular design in medicinal chemistry. nih.govnih.gov The cyclobutane motif offers a unique, puckered three-dimensional structure that can serve as a conformational constraint on a molecule. nih.govlifechemicals.com This property is particularly advantageous in drug discovery, where controlling the spatial arrangement of pharmacophoric groups can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

Furthermore, the incorporation of a cyclobutane ring can improve a drug candidate's metabolic stability. nih.gov By replacing more metabolically labile groups, the cyclobutane scaffold can help to increase the half-life of a drug in the body. The inherent strain of the four-membered ring also provides a unique platform for various chemical transformations, making cyclobutane derivatives versatile synthetic intermediates. lifechemicals.comrsc.org The development of novel synthetic methodologies to access these structures has further fueled their exploration in organic synthesis. rsc.org

Overview of Current Research Gaps and Motivations for Studying (1-Phenylcyclobutyl)methylamine (B1611328) Hydrochloride

The primary motivation for studying (1-Phenylcyclobutyl)methylamine Hydrochloride stems from its structural similarity to other compounds that have been investigated for their pharmacological properties, including potential applications in the treatment of obesity and depression. nih.gov The unique combination of a phenyl ring, a cyclobutane core, and a methylamine (B109427) side chain suggests that this compound could interact with various biological targets.

A significant research gap exists in the following areas:

Detailed Synthesis and Optimization: A robust and scalable synthesis for (1-Phenylcyclobutyl)methylamine Hydrochloride has not been publicly documented.

Comprehensive Analytical Characterization: While basic properties are known, in-depth spectroscopic data (such as detailed 1H and 13C NMR, and mass spectrometry fragmentation analysis) are not available in the public domain.

Pharmacological Profiling: The biological activity and potential therapeutic applications of (1-Phenylcyclobutyl)methylamine Hydrochloride remain unexplored.

Objectives and Scope of the Academic Research Outline for (1-Phenylcyclobutyl)methylamine Hydrochloride

To address the existing research gaps, a focused academic investigation of (1-Phenylcyclobutyl)methylamine Hydrochloride is warranted. The primary objectives of such research would be:

To Develop and Optimize a Synthetic Route: This would involve the investigation of various synthetic strategies to produce (1-Phenylcyclobutyl)methylamine Hydrochloride in high yield and purity. A potential starting point could be the reaction of 1-phenylcyclobutanecarbonitrile (B76354) with a reducing agent, followed by salt formation.

To Conduct Thorough Spectroscopic and Analytical Characterization: This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquiring and interpreting 1H and 13C NMR spectra to confirm the molecular structure. Based on the structure, the 1H NMR spectrum would be expected to show signals for the phenyl protons, the methylene (B1212753) protons of the methylamine group, and the protons of the cyclobutane ring.

Mass Spectrometry (MS): Determining the accurate mass and fragmentation pattern of the molecule to further confirm its identity. The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C11H15N) and characteristic fragment ions.

Chromatographic Analysis: Developing high-performance liquid chromatography (HPLC) methods for purity assessment.

To Perform Preliminary Pharmacological Evaluation: Once a pure sample of the compound is obtained, initial in vitro screening assays could be conducted to explore its potential biological activity.

The scope of this research would be confined to the chemical synthesis and analytical characterization of (1-Phenylcyclobutyl)methylamine Hydrochloride, laying the essential groundwork for any future pharmacological studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-9-11(7-4-8-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZMNCBXCCKZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Phenylcyclobutyl Methylamine Hydrochloride

Strategic Approaches to the Cyclobutane (B1203170) Core Formation

The formation of the 1-phenylcyclobutane moiety is the foundational stage of the synthesis. The inherent ring strain of the cyclobutane system necessitates carefully designed strategies to achieve efficient and high-yield construction.

The most common and well-documented pathway to the core structure begins with phenylacetonitrile (B145931). This precursor is strategically advantageous due to the reactivity of the benzylic carbon, which can be readily deprotonated to form a nucleophilic carbanion. The other key precursor is an electrophilic three-carbon chain, typically 1,3-dibromopropane (B121459).

The reaction between these two precursors under phase-transfer catalysis conditions is a cornerstone of this synthesis. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, facilitates the reaction between the water-soluble base (like sodium hydroxide) and the organic-soluble reactants, enabling the deprotonation of phenylacetonitrile and subsequent alkylation. This approach efficiently assembles the key intermediate, 1-phenylcyclobutanecarbonitrile (B76354). nih.gov

The primary ring-forming reaction is an intramolecular cyclization. The process involves a tandem alkylation where the carbanion from phenylacetonitrile first displaces one bromine atom from 1,3-dibromopropane. A second deprotonation at the same benzylic carbon, followed by an intramolecular nucleophilic attack, displaces the second bromine atom, closing the four-membered ring. This [3+1] annulation strategy is highly effective for creating the cyclobutane structure.

While the final target molecule, (1-Phenylcyclobutyl)methylamine (B1611328), is achiral, stereochemical considerations can be relevant when synthesizing substituted analogs. For instance, in related syntheses, controlling the stereochemistry of substituents on the cyclobutane ring is a significant challenge. rsc.org However, for the parent compound, the primary focus is on maximizing the yield of the cyclization step.

The success of the cyclobutane ring formation is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and catalyst all play critical roles in maximizing the yield and purity of the resulting 1-phenylcyclobutanecarbonitrile.

Strong aqueous bases, such as 50% sodium hydroxide, are typically used to ensure efficient deprotonation of the phenylacetonitrile. The phase-transfer catalyst is crucial for enabling the reaction to proceed smoothly between the aqueous and organic phases. The reaction is often performed at a controlled temperature to minimize side reactions, such as the elimination of HBr from 1,3-dibromopropane or polymerization of the starting materials.

Table 1: Comparison of Conditions for 1-Phenylcyclobutanecarbonitrile Synthesis

ParameterConditionRole/Impact
Precursors Phenylacetonitrile, 1,3-DibromopropaneProvide the carbon framework for the target nitrile.
Base 50% Sodium Hydroxide (aq)Acts as the deprotonating agent for phenylacetonitrile.
Catalyst Benzyltriethylammonium ChlorideFacilitates inter-phase transport of ions for reaction.
Solvent Dichloromethane or TolueneOrganic phase for dissolving reactants.
Temperature 20-40 °CControlled to balance reaction rate and minimize side products.

Introduction of the Methylamine (B109427) Moiety to the Phenylcyclobutane Scaffold

With the 1-phenylcyclobutanecarbonitrile intermediate in hand, the next critical phase is the transformation of the nitrile group into the target methylamine functionality.

The most direct and widely used method for converting the nitrile group to the aminomethyl group is reduction. This transformation is a cornerstone of amine synthesis. wikipedia.org Catalytic hydrogenation is a common approach, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst.

Raney Nickel is a frequently cited catalyst for this reduction, often requiring high pressure and temperature to achieve complete conversion. Alternative and often milder laboratory-scale reagents include powerful hydride donors like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). These reagents effectively reduce the carbon-nitrogen triple bond of the nitrile directly to the primary amine.

Following the formation of the primary amine, (1-phenylcyclobutyl)methanamine, the synthesis is completed by converting it to the hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid, which results in the precipitation of the stable and crystalline (1-Phenylcyclobutyl)methylamine HCl salt.

Table 2: Reagents for Nitrile to Amine Conversion

ReagentConditionsSelectivity/Notes
H₂ / Raney Nickel High pressure, elevated temperatureIndustrial method, effective for large scale.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, refluxPowerful, non-selective reducing agent; requires careful workup.
Borane Dimethyl Sulfide Complex THF, room temperatureMilder alternative to LiAlH₄, can offer better selectivity. ic.ac.uk

While direct reduction of the nitrile is the most common route, other synthetic strategies can be envisioned or have been applied to related systems. One such alternative is the Hofmann rearrangement. This would involve a multi-step process starting with the hydrolysis of the 1-phenylcyclobutanecarbonitrile to 1-phenylcyclobutanecarboxylic acid. The acid would then be converted to 1-phenylcyclobutanecarboxamide. Treatment of this amide with a reagent like bromine in a basic solution would initiate the Hofmann rearrangement, yielding the primary amine with one less carbon atom. However, this route is more circuitous and would yield 1-phenylcyclobutylamine (B101158) directly, not the target (1-Phenylcyclobutyl)methylamine.

Another theoretical pathway is the Ritter reaction. This reaction involves treating a suitable alcohol, such as (1-phenylcyclobutyl)methanol (B13520441) (which could be formed from the carboxylic acid), with a nitrile (e.g., acetonitrile) in the presence of a strong acid. This would form a substituted amide, which could then be hydrolyzed to the corresponding amine. These alternative pathways, while chemically plausible, are generally less efficient for producing the specific target compound compared to the direct reduction of 1-phenylcyclobutanecarbonitrile.

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Phenylcyclobutyl Methylamine Hydrochloride

Mechanistic Investigations of Amine Oxidation and Radical Intermediates

The oxidation of the amine functionality in (1-Phenylcyclobutyl)methylamine (B1611328) is a key transformation pathway, often proceeding through radical intermediates and leading to interesting molecular rearrangements.

Ring Expansion Phenomena in Cyclobutylamines

A notable reaction of cyclobutylamines, including (1-Phenylcyclobutyl)methylamine, is the expansion of the four-membered ring to a five-membered ring. This phenomenon is often driven by the relief of ring strain inherent in the cyclobutane (B1203170) structure. chemistrysteps.com When a carbocation is formed adjacent to the cyclobutyl ring, a rearrangement can occur where one of the ring bonds migrates to the carbocation center, resulting in the formation of a more stable cyclopentyl system. chemistrysteps.comyoutube.com

This ring expansion is a specific type of alkyl shift and is a driving force in reactions where a carbocation intermediate is generated. chemistrysteps.comyoutube.com The stability gained by converting a strained cyclobutane ring into a less strained cyclopentane (B165970) ring, coupled with the potential to form a more substituted and stable carbocation, facilitates this transformation. chemistrysteps.com

Oxidative Pathways and Identification of Reaction Products

The oxidation of (1-Phenylcyclobutyl)methylamine can lead to the formation of several products. A significant pathway involves the formation of an aminium radical, which can then undergo further reactions. nih.gov One identified transformation is the ring expansion to yield 2-phenyl-1-pyrroline and its subsequent reduction product, 2-phenylpyrrolidine. nih.gov This ring expansion is considered evidence for the presence of an aminium radical intermediate. nih.gov

Another oxidative product that has been identified in related systems is a nitrone. For instance, N-(1-phenylcyclobutyl)-benzylamine is oxidized to N-(1-phenyl)cyclobutyl phenyl nitrone. nih.gov This transformation is believed to occur through two sequential oxidation steps, possibly involving a hydroxylamine (B1172632) or benzylidene intermediate. nih.gov

Role of Cytochrome P-450 and Other Catalytic Systems in Amine Oxidation

Cytochrome P-450 (P450) enzymes are major catalysts in the oxidation of amines. nih.govnih.govyoutube.com These enzymes, which are mixed-function oxidases, utilize a heme iron center to activate molecular oxygen for the oxidation of various substrates. nih.govyoutube.comyoutube.com The catalytic cycle of P450 involves the transfer of electrons, typically from NADPH, to the heme center, which then facilitates the oxidation of the substrate. youtube.comyoutube.com

In the context of (1-Phenylcyclobutyl)methylamine, cytochrome P-450 catalyzes the oxidation of the amine. nih.gov The mechanism is thought to involve the formation of an aminium radical intermediate, which is consistent with the observation of ring expansion products. nih.gov The rate of such reactions can be influenced by the structure of the amine; for example, the oxidation of cyclobutylamines is generally slower than that of cyclopropylamines, which correlates with the relative rates of ring opening of the corresponding aminium radicals. nih.gov

Nucleophilic Reactivity of the Amine Functionality in (1-Phenylcyclobutyl)methylamine Hydrochloride

The primary amine group in (1-Phenylcyclobutyl)methylamine hydrochloride possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophiles.

Reactions with Electrophiles and Formation of Carbon-Nitrogen Bonds

The amine group can act as a nucleophile and react with electrophilic compounds to form new carbon-nitrogen bonds. youtube.comyoutube.com This is a fundamental reaction of amines, allowing for the synthesis of a wide range of more complex molecules. For instance, amines can undergo nucleophilic substitution reactions with alkyl halides, where the amine attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a secondary amine and a hydrogen halide. youtube.com

In the case of aromatic systems, nucleophilic aromatic substitution can occur, where the amine displaces a leaving group on an aromatic ring. youtube.comyoutube.com This type of reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring. youtube.com

Condensation Reactions and Imine Formation

(1-Phenylcyclobutyl)methylamine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

While specific studies on the imine formation of (1-Phenylcyclobutyl)methylamine are not detailed in the provided search results, the general reactivity of primary amines suggests this is a feasible transformation. The formation of imines is a reversible reaction that is often driven to completion by the removal of water.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a chemical modification process used to enhance the physicochemical properties of a compound for analytical detection or to facilitate further synthetic transformations. For (1-phenylcyclobutyl)methylamine, derivatization primarily targets the reactive primary amine group. This can improve its volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC).

A variety of reagents can be employed to derivatize the primary amine of (1-phenylcyclobutyl)methylamine. The choice of reagent depends on the analytical technique and the desired properties of the resulting derivative. Common derivatization strategies include acylation, silylation, and the use of chiral derivatizing agents.

Acylation Reagents:

Acylation introduces an acyl group to the amine, forming a more stable and often more volatile amide derivative. This is a widely used technique for GC analysis of primary and secondary amines.

Fluorinated Anhydrides: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are highly reactive and produce volatile derivatives suitable for electron capture detection (ECD), which offers high sensitivity. The reaction is typically carried out in an inert solvent, sometimes with gentle heating and in the presence of a base like triethylamine (B128534) to neutralize the acid byproduct.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts rapidly with primary and secondary amines under mild, alkaline conditions (e.g., in a borate (B1201080) buffer at pH 8-10) to form highly fluorescent and UV-active carbamate (B1207046) derivatives. researchgate.netthermofisher.com These derivatives are particularly useful for HPLC with fluorescence or UV detection. researchgate.netthermofisher.com The reaction is generally fast, often completed at room temperature. researchgate.net

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine), OPA reacts with primary amines to form highly fluorescent isoindole derivatives. nih.govresearchgate.net This reaction is rapid and occurs at room temperature in an alkaline aqueous medium. researchgate.net However, the stability of the OPA derivatives can be a concern, necessitating controlled reaction and injection times. nih.gov

Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride reacts with primary and secondary amines under slightly alkaline conditions to yield fluorescent sulfonamide derivatives. researchgate.net These derivatives are stable and well-suited for HPLC with fluorescence detection. researchgate.net

Silylation Reagents:

Silylation replaces the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability for GC analysis.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and common silylating agent. sigmaaldrich.com The reaction often requires heating, and a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reaction rate, especially for sterically hindered amines. sigmaaldrich.com

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable towards hydrolysis than TMS derivatives, making them advantageous for applications where sample workup is required.

Chiral Derivatizing Agents (CDAs):

To determine the enantiomeric purity or to separate the enantiomers of chiral (1-phenylcyclobutyl)methylamine, chiral derivatizing agents are employed. These reagents are themselves enantiomerically pure and react with the amine to form diastereomers, which can be separated by achiral chromatography (HPLC or GC).

Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride reacts with the amine to form diastereomeric amides. The resulting diastereomers can be distinguished by NMR spectroscopy or separated by chromatography, allowing for the determination of the enantiomeric composition of the original amine. wikipedia.org

1-(9-Fluorenyl)ethyl Chloroformate (FLEC): This chiral version of FMOC-Cl is used for the derivatization of primary and secondary amines, leading to the formation of fluorescent diastereomeric carbamates that can be separated by HPLC.

o-Phthalaldehyde with Chiral Thiols: The use of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), in the OPA reaction leads to the formation of diastereomeric isoindoles, enabling the enantioseparation of chiral primary amines by HPLC. nih.govnih.gov

The table below summarizes common derivatization reagents and their typical reaction conditions.

Derivatization StrategyReagentTypical Reaction ConditionsAnalytical Application
Acylation 9-Fluorenylmethyl Chloroformate (FMOC-Cl)Alkaline buffer (pH 8-10), room temperature. researchgate.netHPLC-UV/Fluorescence researchgate.net
o-Phthalaldehyde (OPA) with a thiolAlkaline aqueous medium, room temperature. researchgate.netHPLC-Fluorescence researchgate.net
Dansyl Chloride (DNS-Cl)Slightly alkaline conditions. researchgate.netHPLC-Fluorescence researchgate.net
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Heating, often with a catalyst (e.g., TMCS). sigmaaldrich.comGC-MS
Chiral Derivatization Mosher's Acid Chloride (MTPA-Cl)Aprotic solvent with a non-nucleophilic base. wikipedia.orgNMR, HPLC, GC wikipedia.org
o-Phthalaldehyde (OPA) with a chiral thiolAlkaline aqueous medium, room temperature. nih.govnih.govHPLC-Fluorescence nih.govnih.gov

This table is based on general derivatization principles and may require optimization for (1-Phenylcyclobutyl)methylamine HCl.

The kinetics of derivatization reactions are influenced by several factors, including the nucleophilicity of the amine, steric hindrance around the amino group, the reactivity of the derivatizing agent, temperature, pH, and the solvent used.

Reaction with FMOC-Cl: The reaction of FMOC-Cl with primary and secondary amines is generally rapid. researchgate.net For many amino acids, the derivatization is complete within minutes at room temperature under alkaline conditions.

Reaction with OPA: The reaction of OPA with primary amines in the presence of a thiol is also very fast, often considered to be complete almost instantaneously. researchgate.net However, the stability of the resulting isoindole derivative can be a limiting factor, with potential degradation over time. nih.gov Studies on the derivatization of other amines have shown that the fluorescence intensity can decrease after reaching a maximum, indicating the instability of the derivative. mdpi.com

Silylation Reactions: The rate of silylation depends on the reagent, the substrate, and the reaction conditions. For sterically hindered amines, such as (1-phenylcyclobutyl)methylamine, higher temperatures and the use of a catalyst are often necessary to achieve a reasonable reaction rate and completion. sigmaaldrich.com

The table below presents a qualitative comparison of the reaction kinetics for common derivatization reagents.

Derivatizing ReagentGeneral Reaction Speed with Primary Amines
o-Phthalaldehyde (OPA)Very Fast
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Fast
Dansyl Chloride (DNS-Cl)Moderate to Fast
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Moderate (often requires heating)

This table provides a general overview and the actual reaction times for this compound may vary.

Influence of the Phenyl and Cyclobutyl Substituents on Reaction Stereoselectivity and Regioselectivity

The phenyl and cyclobutyl substituents attached to the carbon atom bearing the methylamine (B109427) group exert significant steric and electronic effects that influence the stereoselectivity and regioselectivity of its reactions.

Steric Hindrance:

The cyclobutyl group, being a bulky, four-membered ring, significantly hinders the approach of reagents to the nitrogen atom of the primary amine. This steric bulk is further amplified by the adjacent phenyl group. The nucleophilicity of amines is highly sensitive to steric effects. masterorganicchemistry.com Therefore, the rate of reactions involving nucleophilic attack by the amine, such as acylation or alkylation, is expected to be slower for (1-phenylcyclobutyl)methylamine compared to less sterically hindered primary amines like phenethylamine (B48288) or even (1-phenylcyclopentyl)methylamine. nih.gov This increased steric hindrance can necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive reagents) to achieve complete derivatization.

Stereoselectivity:

The carbon atom to which the phenyl, cyclobutyl, and methylamine groups are attached is a chiral center (unless there is a plane of symmetry within the cyclobutyl ring, which is not the case here). Therefore, (1-phenylcyclobutyl)methylamine exists as a pair of enantiomers.

Reactions at the Amine: When reacting with achiral reagents, the chirality of the starting material will be retained in the product, resulting in a racemic mixture of the derivatized compound. However, when a chiral derivatizing agent is used, a pair of diastereomers is formed. The steric bulk of the phenyl and cyclobutyl groups can influence the transition state energies of the reactions leading to the two diastereomers, potentially resulting in some degree of kinetic resolution if the reaction is not carried to completion. The conformation of the cyclobutyl ring and the orientation of the phenyl group will create a specific chiral environment around the reacting amine group, which can lead to preferential reaction with one enantiomer of a chiral reagent.

Reactions on the Phenyl Ring: In electrophilic aromatic substitution reactions on the phenyl ring, the (1-cyclobutyl)methylamine substituent will act as an activating, ortho-, para-directing group. However, the significant steric bulk of the cyclobutyl group will likely disfavor substitution at the ortho positions, leading to a higher regioselectivity for the para-substituted product.

Reactions involving the Cyclobutane Ring: The stereochemistry of the cyclobutane ring itself can be influenced by the bulky phenyl and methylamine substituents during its synthesis. For instance, in cycloaddition reactions to form the cyclobutane ring, the approach of the reacting species would be directed by the existing stereocenters to control the formation of new stereocenters on the ring. mdpi.comacs.org

Regioselectivity:

The primary site of reaction for (1-phenylcyclobutyl)methylamine in the context of derivatization is the nucleophilic primary amine. However, under certain conditions, other parts of the molecule could react.

N-Alkylation vs. Aromatic Substitution: In reactions with electrophiles, the high nucleophilicity of the amine makes it the primary reaction site over the phenyl ring.

Ortho- vs. Para-Substitution: As mentioned, for electrophilic aromatic substitution, the steric hindrance from the cyclobutyl group would strongly favor substitution at the less hindered para-position of the phenyl ring over the ortho-positions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenylcyclobutyl Methylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides unparalleled insight into the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment and connectivity of atoms within a molecule.

¹H and ¹³C NMR for Probing Local Chemical Environments and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial information about the molecular framework.

The ¹H NMR spectrum of (1-Phenylcyclobutyl)methylamine (B1611328) Hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the cyclobutane (B1203170) ring, the methylene protons of the methylamine (B109427) side chain, and the protons of the amine group. The aromatic protons are expected to appear in the downfield region, typically between 7.2 and 7.6 ppm, due to the deshielding effect of the benzene (B151609) ring current. The protons of the cyclobutane ring will likely present as complex multiplets in the aliphatic region, approximately between 1.8 and 2.8 ppm. The methylene protons adjacent to the amine group are anticipated to be deshielded by the nitrogen atom and would likely resonate around 3.0 to 3.5 ppm. The amine protons, being on a heteroatom, would show a broad signal whose chemical shift is dependent on concentration and the solvent used, but is expected in a similar range to the adjacent methylene protons.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The phenyl group will show characteristic signals in the aromatic region (125-145 ppm), with the quaternary carbon attached to the cyclobutyl ring appearing at the lower field end of this range. The quaternary carbon of the cyclobutane ring is expected to have a chemical shift in the range of 40-50 ppm. The methylene carbons of the cyclobutane ring will likely resonate between 15 and 35 ppm. The carbon of the methylamine side chain, being attached to the nitrogen, is predicted to be in the range of 40-50 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for (1-Phenylcyclobutyl)methylamine Hydrochloride

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Phenyl H7.2 - 7.6Multiplet
Cyclobutyl CH₂1.8 - 2.8Multiplet
-CH₂-NH₂3.0 - 3.5Singlet/Triplet
-NH₂Variable (broad)Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for (1-Phenylcyclobutyl)methylamine Hydrochloride

Carbon Type Predicted Chemical Shift (ppm)
Phenyl C (quaternary)140 - 145
Phenyl CH125 - 130
Cyclobutyl C (quaternary)40 - 50
Cyclobutyl CH₂15 - 35
-CH₂-NH₂40 - 50

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Analysis

To unambiguously assign the proton and carbon signals and to elucidate the intricate connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For (1-Phenylcyclobutyl)methylamine Hydrochloride, COSY would show correlations between the adjacent methylene protons within the cyclobutane ring, helping to unravel their complex multiplet structures.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more readily interpretable ¹H NMR spectrum. For instance, the signals for the cyclobutane methylene protons would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the connectivity of quaternary carbons. For example, the protons of the phenyl group would show correlations to the quaternary carbon of the cyclobutane ring, confirming the attachment of the phenyl group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the phenyl protons and certain protons on the cyclobutane ring, providing clues about the preferred orientation of the phenyl group.

Advanced NMR Experiments for Conformational Analysis and Dynamics

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The phenyl and methylamine substituents on the same carbon atom will have preferred orientations. Advanced NMR experiments, such as variable temperature NMR and more sophisticated NOESY experiments, can provide insights into the conformational dynamics of the cyclobutane ring and the rotational barriers of the substituents. Studies on similar 1-phenylcyclobutane derivatives have shown that the cyclobutane ring adopts a puckered conformation, with the phenyl substituent often preferring a pseudo-equatorial position to minimize steric interactions. researchgate.net This puckering is a dynamic process, and the energy barrier for ring inversion could potentially be measured.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of the molecule. For (1-Phenylcyclobutyl)methylamine Hydrochloride (C₁₁H₁₆ClN), the expected exact mass of the protonated molecular ion [M+H]⁺ (C₁₁H₁₆N) would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z
[M+H]⁺C₁₁H₁₆N162.1283

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Details

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides detailed structural information. The fragmentation of (1-Phenylcyclobutyl)methylamine Hydrochloride is expected to proceed through several key pathways.

A primary fragmentation would likely involve the loss of the aminomethyl group (-CH₂NH₂) as a radical, leading to the formation of a stable 1-phenylcyclobutyl cation. Another characteristic fragmentation pathway for amines is the alpha-cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of an iminium ion. The cyclobutane ring itself can undergo fragmentation, potentially losing ethene (C₂H₄) to form a smaller ring system. The phenyl group can also fragment, although this is generally less favorable than the cleavage of the side chains.

Table 4: Predicted Key MS/MS Fragmentation Ions for (1-Phenylcyclobutyl)methylamine

Predicted m/z Proposed Fragment Structure/Loss
131[M - CH₂NH₂]⁺
115[M - CH₂NH₂ - CH₂CH₂]⁺
104[C₈H₈]⁺ (Styrene radical cation)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
30[CH₂NH₂]⁺

Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of (1-Phenylcyclobutyl)methylamine Hydrochloride can be achieved, providing a solid foundation for further research and application of this compound.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy is a cornerstone in the structural elucidation of pharmaceutical compounds, providing detailed insights into the functional groups, bonding arrangements, and conformational properties of a molecule. For (1-Phenylcyclobutyl)methylamine Hydrochloride, techniques such as Infrared (IR) and Raman spectroscopy are instrumental in confirming its molecular identity and structure.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of different functional groups, creating a unique spectral fingerprint. The Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectrum of (1-Phenylcyclobutyl)methylamine HCl, also known as sibutramine (B127822) HCl, displays several characteristic absorption bands that confirm the presence of its key structural features. researchgate.net

Significant vibrational bands are observed at various wavenumbers, each corresponding to specific molecular motions. researchgate.net The region between 3000 and 2500 cm⁻¹ shows strong bands characteristic of amine salts. researchgate.net Other notable peaks include those related to the p-substituted aromatic ring and the alkyl components of the molecule. researchgate.net For instance, peaks have been identified corresponding to N-CH₃ bending vibrations, isobutyl CH₃ bending vibrations, and p-substituted aromatic vibrations. researchgate.net

The table below details the significant vibrational bands from the ATR-FTIR spectrum and their corresponding functional group assignments.

Wavenumber (cm⁻¹)Functional Group AssignmentReference
3418O-H stretching (from water molecules) researchgate.net
2945, 2866C-H stretching (aliphatic) researchgate.net
2698N-H stretching (amine hydrochloride) researchgate.net
1490, 1472Aromatic C=C stretching researchgate.net
1433N-CH₃ bending researchgate.net
1370Isobutyl CH₃ bending researchgate.net
1099, 1091p-substituted aromatic C-H in-plane bending researchgate.net
1010Cyclobutyl ring vibrations researchgate.net
822p-substituted aromatic C-H out-of-plane bending researchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Applications for Detailed Vibrational Information

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While standard Raman analysis of this compound can be challenging due to fluorescence interference, particularly with a 785 nm excitation laser, Surface-Enhanced Raman Spectroscopy (SERS) provides a powerful alternative. spectroscopyonline.com

SERS dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold, overcoming fluorescence issues and allowing for the collection of high-quality spectra. spectroscopyonline.comnih.gov This technique has been successfully applied to the analysis of sibutramine, yielding detailed vibrational information even at low concentrations. spectroscopyonline.com SERS spectra collected using both 785 nm and 1064 nm lasers show suitable signal-to-noise ratios and distinct spectral features that can be used to definitively identify the compound. spectroscopyonline.com The ability of SERS to provide a unique spectral fingerprint makes it a valuable tool for the rapid and sensitive detection of this compound. spectroscopyonline.comnih.gov

Advanced Spectroscopic Techniques for Investigating Solid-State Structures and Dynamics

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form and degree of crystallinity, significantly influence its stability, solubility, and bioavailability. Advanced spectroscopic techniques are essential for characterizing these properties.

Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the solid-state characterization of crystalline materials. anl.gov The technique involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" of the material's crystal lattice structure. anl.gov

For (1-Phenylcyclobutyl)methylamine Hydrochloride, which exists as a crystalline powder, PXRD is essential for confirming its crystalline nature and identifying its specific crystal form. anl.govfda.gov Different crystalline forms of the same compound, known as polymorphs, can have distinct physical properties. PXRD is the primary method used to discover and differentiate between these polymorphs. anl.govrsc.org The diffraction pattern provides detailed information about the long-range structural order, allowing for the unambiguous identification and quantification of different crystalline phases in a sample. anl.gov Therefore, PXRD plays a critical role in the development and quality control of this compound, ensuring batch-to-batch consistency of the solid form.

Computational Chemistry and Theoretical Investigations of 1 Phenylcyclobutyl Methylamine Hydrochloride

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Through DFT, one can gain a detailed understanding of the geometry, orbital energies, and reactivity of (1-Phenylcyclobutyl)methylamine (B1611328) Hydrochloride.

Optimization of Molecular Geometries and Conformational Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For (1-Phenylcyclobutyl)methylamine Hydrochloride, this involves a systematic exploration of its conformational landscape. The presence of the flexible cyclobutyl and methylamine (B109427) groups suggests the existence of multiple local energy minima, or conformers.

Using a selected DFT functional (such as B3LYP or M06-2X) and a suitable basis set (for instance, 6-311+G(d,p)), the potential energy surface of the molecule can be scanned. This process identifies various stable conformers and the transition states that connect them. The conformer with the lowest calculated energy is designated as the global minimum and represents the most probable structure of the isolated molecule. The relative energies of other conformers are also calculated to understand their population distribution at a given temperature.

Table 1: Illustrative Conformational Analysis Data for (1-Phenylcyclobutyl)methylamine Hydrochloride (Note: The following data is illustrative of what a computational study would produce and is not based on published experimental or computational results for this specific molecule.)

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-C-N)
1 0.00175.8°
2 1.2565.2°
3 2.89-70.1°

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor.

Table 2: Hypothetical Frontier Molecular Orbital Data and Reactivity Descriptors for (1-Phenylcyclobutyl)methylamine Hydrochloride (Note: This table presents hypothetical data to illustrate the output of a DFT calculation.)

ParameterValue (eV)
HOMO Energy -8.5
LUMO Energy -1.2
HOMO-LUMO Gap 7.3
Electronegativity (χ) 4.85
Chemical Hardness (η) 3.65
Global Electrophilicity Index (ω) 3.23

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In the case of (1-Phenylcyclobutyl)methylamine Hydrochloride, these regions would likely be associated with the phenyl ring's π-system and the lone pair of electrons on the nitrogen atom (in its free base form). Regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. These would be expected around the hydrogen atoms, particularly those of the ammonium (B1175870) group in the hydrochloride salt.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are typically performed on the optimized geometry of the most stable conformer.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Comparing the predicted chemical shifts with experimental data can help in the assignment of signals to specific atoms in the molecule. While there can be deviations between calculated and experimental values due to solvent effects and other factors, the trends and relative shifts are often accurately predicted. vaia.comnih.gov

Table 3: Exemplary Predicted vs. Experimental ¹H NMR Chemical Shifts for (1-Phenylcyclobutyl)methylamine Hydrochloride (Note: This table is for illustrative purposes only.)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Phenyl-H (ortho) 7.457.40
Phenyl-H (meta) 7.357.30
Phenyl-H (para) 7.287.25
CH₂ (cyclobutyl) 2.10 - 2.402.05 - 2.35
CH (cyclobutyl) 2.652.60
CH₃ 2.552.50
NH₃⁺ 9.109.05

Simulation of Vibrational Spectra (IR, Raman) for Band Assignment and Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error compared to experimental values, so they are typically scaled by an empirical factor to improve agreement.

The simulated IR and Raman spectra can be invaluable for assigning the various absorption bands and Raman shifts observed in experimental spectra to specific vibrational modes of the molecule, such as C-H stretches, N-H bends, and phenyl ring vibrations.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Modes of (1-Phenylcyclobutyl)methylamine Hydrochloride (Note: The data below is hypothetical and serves as an example.)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected IR Intensity
N-H Stretch (asymmetric) 3150High
N-H Stretch (symmetric) 3080Medium
Aromatic C-H Stretch 3050 - 3000Medium
Aliphatic C-H Stretch 2980 - 2850High
C=C Stretch (phenyl) 1600, 1490Medium-High
N-H Bend 1580High
C-N Stretch 1210Medium

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies into the reaction mechanisms involving (1-Phenylcyclobutyl)methylamine hydrochloride provide fundamental insights into its reactivity, stability, and potential transformation pathways. Utilizing quantum mechanical (QM) calculations, researchers can model the intricate dance of atoms and electrons as bonds are broken and formed. These computational approaches are essential for characterizing transient structures, such as transition states, which are fleeting and often impossible to observe experimentally.

Density Functional Theory (DFT) is a prominent method employed for these investigations, offering a balance between computational cost and accuracy. By applying DFT, it is possible to map out the potential energy surface of a reaction, identifying the lowest energy paths from reactants to products. nih.gov For a molecule like (1-Phenylcyclobutyl)methylamine, this could involve studying mechanisms of its formation, or its decomposition pathways. nih.gov Such studies typically calculate the energies of reactants, intermediates, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. researchgate.net

For instance, a theoretical investigation into the decomposition of a related compound, methylamine, on a ruthenium surface using DFT revealed a detailed reaction network. nih.gov The study identified the most favorable adsorption configurations and calculated the energy barriers for various elementary steps, including dehydrogenation and C-N bond cleavage. nih.gov This type of analysis, if applied to (1-Phenylcyclobutyl)methylamine hydrochloride, could elucidate its stability and potential degradation routes under specific catalytic conditions.

An energy profile, or reaction coordinate diagram, is a cornerstone of mechanistic studies, visually representing the energy changes that occur during a chemical transformation. For (1-Phenylcyclobutyl)methylamine hydrochloride, key transformations of interest would include its synthesis, potential isomerizations, and metabolic pathways.

Reactant and Product Optimization: The three-dimensional structures of the starting materials and final products are computationally optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting reactants and products. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational analysis.

Energy Calculation: Single-point energy calculations, often using a higher level of theory or a larger basis set, are performed on the optimized structures to obtain accurate energies.

Profile Construction: The Gibbs free energies of the reactants, transition states, and products are plotted against the reaction coordinate to construct the energy profile.

A study on the nucleophilic aromatic substitution reaction of dinitroquinazoline-4-thione with methylamine provides a relevant example of this process. researchgate.net The researchers used DFT to calculate the Gibbs free energy profiles for the reaction in both the gas phase and solvent media. researchgate.net Their results showed a significant reduction in the activation energy barrier when solvent effects were included, highlighting the crucial role of the environment. researchgate.net For (1-Phenylcyclobutyl)methylamine hydrochloride, similar calculations could predict its reactivity in different environments, for example, the energy barrier for the amine group to participate in a nucleophilic substitution reaction.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction

This table illustrates the type of data generated from computational studies of reaction mechanisms. The values are hypothetical and serve as an example for the transformation of Reactant A to Product B via Transition State TS1.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)Key Geometric Parameters (Hypothetical)
Reactant A(1-Phenylcyclobutyl)methylamine0.0C-N bond length: 1.48 Å
TS1Transition State+25.5Partially formed/broken bond: 1.95 Å
Product BReaction Product-15.2New bond length: 1.45 Å

The solvent environment can dramatically influence reaction rates and equilibria, sometimes by several orders of magnitude. ucsb.edu For a charged species like (1-Phenylcyclobutyl)methylamine hydrochloride, solvation effects are particularly pronounced. Computational chemistry addresses this through various solvation models, which can be broadly categorized as implicit or explicit. numberanalytics.com

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach simplifies calculations significantly by avoiding the need to model individual solvent molecules. numberanalytics.com The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. ucsb.edu

Popular implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used methods, where the cavity is formed by a series of interlocking spheres centered on the solute's atoms. numberanalytics.com

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the electrostatic calculations. numberanalytics.com

SMD (Solvation Model based on Density): An advanced model that is parameterized to reproduce solvation free energies for a wide range of solvents. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. ucsb.edu This allows for the detailed, quantum mechanical treatment of specific solute-solvent interactions, such as hydrogen bonding. ucsb.eduacs.org While more computationally expensive, explicit models can provide a more accurate and detailed picture of the solvation shell, which is often crucial for understanding reaction mechanisms where the solvent actively participates. acs.orgresearchgate.net

Hybrid QM/MM Models: A powerful compromise involves a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. Here, the solute and a few key solvent molecules in the first solvation shell are treated with high-accuracy QM methods, while the rest of the solvent is modeled using less computationally demanding MM force fields. acs.orgresearchgate.net This method was successfully used to study the Cope elimination reaction, where it accurately reproduced the large rate increases observed when moving from water to aprotic solvents, a feat that continuum models alone could not achieve. researchgate.net

For (1-Phenylcyclobutyl)methylamine hydrochloride, the protonated amine group would be expected to form strong hydrogen bonds with polar protic solvents. An explicit or QM/MM model would be necessary to accurately capture the energetics and structural details of these specific interactions. nih.gov

Advanced Molecular Modeling for Intermolecular Interactions and Aggregation Behavior

Beyond single-molecule reactivity, computational modeling can explore how molecules of (1-Phenylcyclobutyl)methylamine hydrochloride interact with each other and with other molecules, leading to aggregation or binding events. These intermolecular interactions are fundamental to the material properties of the compound in its solid state and its behavior in solution. cetri.ca

Molecular Dynamics (MD) simulations are a key tool for this purpose. rsc.org MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. By simulating a system containing many molecules of (1-Phenylcyclobutyl)methylamine hydrochloride and solvent, one can observe emergent behaviors like clustering, micelle formation, or the adoption of preferred orientations at interfaces.

Key intermolecular interactions that would govern the behavior of (1-Phenylcyclobutyl)methylamine hydrochloride include:

Ionic Interactions: The strong electrostatic attraction between the positively charged ammonium group (-NH2+-) and the chloride anion (Cl-).

Hydrogen Bonding: The ammonium group acts as a strong hydrogen bond donor, interacting with the chloride anion and with polar solvent molecules. nih.govnih.gov

π-Interactions: The phenyl ring can participate in π-π stacking with other phenyl rings or in cation-π interactions with other protonated amine groups.

Advanced techniques like X-ray Photoelectron Spectroscopy (XPS) can be combined with computational models to characterize these interactions. rsc.org A study on solid dispersions of cationic drugs with anionic polymers used XPS to probe the strength of the interaction between the drug's amine groups and the polymer's carboxylic acid groups. rsc.org The results were supported by MD simulations, demonstrating the synergy between experimental and computational approaches. rsc.org Such a combined strategy could be used to understand the formulation of (1-Phenylcyclobutyl)methylamine hydrochloride with various excipients.

Table 2: Key Intermolecular Interactions and Their Typical Energy Ranges

Interaction TypeDescriptionTypical Energy (kcal/mol)Relevance to (1-Phenylcyclobutyl)methylamine HCl
Ionic (Salt Bridge)Electrostatic attraction between the ammonium cation and chloride anion.5 - 10Primary interaction governing the crystal lattice and ion pairing in non-polar solvents.
Charged Hydrogen BondHydrogen bond between the -NH2+- donor and an acceptor (e.g., Cl- or water).4 - 15Strong, directional interactions critical for solvation and crystal structure. nih.gov
π-π StackingAttraction between the aromatic rings of two molecules.0 - 5Can influence molecular aggregation and crystal packing.
Cation-πAttraction between the ammonium cation and the phenyl ring of another molecule.1 - 5Contributes to self-association and binding to aromatic residues in biological systems.
Van der WaalsDispersion and repulsion forces between non-polar parts of the molecule.0.5 - 2Ubiquitous forces that influence molecular packing and solubility. cetri.ca

Role of 1 Phenylcyclobutyl Methylamine Hydrochloride As a Versatile Synthetic Intermediate

Building Block for the Synthesis of Novel Organic Frameworks and Complex Molecules

While the direct application of (1-Phenylcyclobutyl)methylamine (B1611328) hydrochloride in the synthesis of traditional porous materials like metal-organic frameworks (MOFs) or porous organic cages (POCs) is not extensively documented in publicly available research, its structural motifs are highly relevant to the principles of constructing such frameworks. The amine functionality provides a key reactive site for forming covalent bonds, such as imines, which are commonly used linkers in the assembly of POCs. For instance, the synthesis of porous organic cages often involves the condensation reaction between amines and aldehydes to form polyimine structures that define the cage's architecture nih.govrsc.orgchemrxiv.org.

The rigid and three-dimensional nature of the 1-phenylcyclobutyl group makes it an intriguing component for designing novel building blocks for such frameworks. The specific stereochemistry and steric hindrance provided by this group could influence the self-assembly process and the final topology of the resulting porous material. In principle, derivatives of (1-Phenylcyclobutyl)methylamine could be designed to have multiple connection points, enabling their integration into extended porous networks.

More concretely, this compound serves as a crucial starting material for complex molecules, most notably in the pharmaceutical industry. Its structure is a core component of various biologically active compounds where the unique spatial arrangement of the phenyl and cyclobutyl groups is critical for target engagement.

Precursor in the Development of Substituted Amine Derivatives and Analogs

(1-Phenylcyclobutyl)methylamine hydrochloride is a valuable precursor for the synthesis of a wide array of substituted amine derivatives. The primary amine group is readily functionalized through various organic reactions, allowing for the introduction of diverse substituents. This versatility is particularly exploited in medicinal chemistry for the development of new therapeutic agents.

A prominent example is the synthesis of sibutramine (B127822) and its analogs. Sibutramine, a monoamine reuptake inhibitor, features the N,N-dimethyl derivative of (1-phenylcyclobutyl)methylamine as its core structure. The synthesis of sibutramine highlights the utility of (1-phenylcyclobutyl)methylamine as a scaffold upon which further chemical modifications can be made to modulate pharmacological activity. The development of analogs often involves the variation of substituents on the nitrogen atom or modifications to the phenyl ring, all starting from the foundational (1-phenylcyclobutyl)methylamine intermediate.

The table below illustrates the types of derivatives that can be synthesized from (1-Phenylcyclobutyl)methylamine hydrochloride and the common reactions employed.

Derivative TypeSynthetic MethodPotential Application Area
Secondary AminesReductive amination with aldehydes or ketonesMedicinal Chemistry
Tertiary AminesN-alkylation with alkyl halidesPharmaceutical Synthesis
AmidesAcylation with acyl chlorides or anhydridesMaterials Science, Drug Discovery
SulfonamidesReaction with sulfonyl chloridesAgrochemicals, Pharmaceuticals

These transformations allow chemists to systematically explore the structure-activity relationships of new compounds, using (1-phenylcyclobutyl)methylamine as a consistent structural anchor.

Applications in Multi-Step Organic Synthesis Schemes and Retrosynthetic Analysis

Retrosynthetic Analysis:

From a retrosynthetic perspective, the carbon-nitrogen bond of the methylamine (B109427) group is a logical point for disconnection. This leads back to a (1-phenylcyclobutyl)methyl cation equivalent and an amine synthon. A more practical disconnection involves the nitrile group in a precursor molecule, 1-phenylcyclobutanecarbonitrile (B76354).

A simplified retrosynthetic analysis for a target molecule containing the (1-phenylcyclobutyl)methylamine core, such as a sibutramine analog, is depicted below:

This analysis reveals that (1-Phenylcyclobutyl)methylamine hydrochloride is a strategic intermediate that can be accessed from simpler, commercially available starting materials.

Forward Synthesis Example (Simplified Synthesis of Sibutramine Core):

Alkylation: Phenylacetonitrile (B145931) is reacted with 1,3-dibromopropane (B121459) in the presence of a strong base (e.g., sodium hydride) to form 1-phenylcyclobutanecarbonitrile.

Grignard Reaction: The nitrile is then treated with a Grignard reagent (e.g., isobutylmagnesium bromide).

Reduction: The resulting imine intermediate is reduced to the primary amine, (1-Phenylcyclobutyl)methylamine.

N-Alkylation: The primary amine is then dimethylated, for example, through the Eschweiler-Clarke reaction, to yield the N,N-dimethyl derivative.

Salt Formation: Finally, treatment with hydrochloric acid affords the hydrochloride salt.

This multi-step sequence demonstrates the practical application of (1-Phenylcyclobutyl)methylamine as a pivotal intermediate in a complex synthesis.

Comparison with Other Cycloalkylmethylamine Hydrochlorides as Strategic Intermediates

The choice of a cycloalkylmethylamine hydrochloride as a synthetic intermediate is often dictated by the desired steric and electronic properties of the final product. The cyclobutyl group in (1-Phenylcyclobutyl)methylamine hydrochloride imparts specific characteristics that can be compared with other cycloalkyl analogs.

Cycloalkyl GroupRing Strain (kcal/mol)Conformational FlexibilitySteric Hindrance
Cyclopropyl (B3062369)~27LowModerate
Cyclobutyl ~26 Moderate (puckered) Significant
Cyclopentyl~6High (envelope/twist)Higher
Cyclohexyl~0High (chair/boat)Highest

Steric and Electronic Effects:

Cyclopropylmethylamine: The cyclopropyl group is electronically distinct due to its high p-character in the C-C bonds, which can influence the reactivity of adjacent functional groups. Its small size offers a different steric profile compared to the cyclobutyl group.

Cyclopentylmethylamine and Cyclohexylmethylamine: These larger rings are more flexible and have less ring strain. They introduce greater steric bulk, which can be used to control the selectivity of reactions or to fill larger binding pockets in biological targets. For example, in the development of anticonvulsant analogs of 1-phenylcyclohexylamine, moving to the corresponding cyclopentane (B165970) derivative showed a greater separation of potencies in motor toxicity and seizure tests nih.gov.

The cyclobutane (B1203170) ring in (1-Phenylcyclobutyl)methylamine hydrochloride offers a unique balance of moderate ring strain and significant steric bulk in a relatively compact form. This can lead to favorable conformational constraints in the final molecule, which can be crucial for optimizing interactions with a biological target. The choice between these cycloalkylmethylamine intermediates is therefore a strategic decision in the design of new molecules, with the cyclobutyl variant providing a distinct and valuable option in the synthetic chemist's toolkit. The steric and electronic effects of the cycloalkyl group play a crucial role in the reaction outcomes and the properties of the final products e-bookshelf.de.

Future Directions and Emerging Research Avenues for 1 Phenylcyclobutyl Methylamine Hydrochloride

Exploration of Novel and Sustainable Synthetic Methodologies, including Photoredox Catalysis

The development of novel and sustainable synthetic methods is a cornerstone of modern chemistry, aiming to reduce environmental impact and improve efficiency. nih.govnih.gov For the synthesis of complex molecules like (1-Phenylcyclobutyl)methylamine (B1611328) Hydrochloride, photoredox catalysis has emerged as a particularly promising and powerful tool. nih.govthieme-connect.de

Visible-light photoredox catalysis offers a greener alternative to traditional synthetic methods by utilizing light as a traceless reagent to initiate chemical reactions under mild conditions. nih.govthieme-connect.de This approach can facilitate the construction of challenging carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the cyclobutane (B1203170) core and introducing the methylamine (B109427) side chain. youtube.com Research in this area is focused on developing new photocatalysts and reaction protocols that can enable the efficient and selective synthesis of polysubstituted cyclobutanes. rsc.org

A key advantage of photoredox catalysis is its ability to generate radical intermediates under gentle conditions, which can then participate in a variety of bond-forming reactions. nih.gov For instance, photoredox-catalyzed radical addition-polar cyclization cascades have been successfully employed for the synthesis of various functionalized cyclobutanes. nih.govnih.govscispace.comresearchgate.net These reactions often proceed with high functional group tolerance, a critical feature for the synthesis of complex molecules. nih.govnih.govscispace.comresearchgate.net

Beyond photoredox catalysis, other sustainable methodologies are also being explored. These include:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and operates under environmentally benign conditions, typically in water. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to higher reaction rates. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically accelerate reaction times and improve yields compared to conventional heating methods. mdpi.com

The table below summarizes some of the emerging sustainable synthetic methodologies applicable to the synthesis of complex amines.

MethodologyKey AdvantagesPotential Application in (1-Phenylcyclobutyl)methylamine HCl Synthesis
Photoredox Catalysis Mild reaction conditions, use of visible light, high functional group tolerance. nih.govthieme-connect.denih.govnih.govscispace.comresearchgate.netFormation of the cyclobutane ring and introduction of the aminomethyl group.
Biocatalysis High selectivity, environmentally friendly (water as solvent), mild conditions. mdpi.comEnantioselective synthesis of chiral amine intermediates.
Solvent-Free Synthesis Reduced waste, potential for higher reaction rates. mdpi.comVarious steps in the synthetic sequence to minimize solvent use.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. mdpi.comAcceleration of key bond-forming reactions.

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Analysis

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques are powerful tools for achieving this by providing a real-time window into the chemical transformations as they occur. optica.orgacs.orgfrontiersin.orgnih.gov These techniques allow chemists to monitor the concentrations of reactants, intermediates, and products throughout the course of a reaction, providing invaluable data for kinetic modeling and mechanistic elucidation. optica.orgnih.govyoutube.com

For the synthesis of (1-Phenylcyclobutyl)methylamine Hydrochloride, techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the progress of key steps. optica.orgnih.govyoutube.com For example, the formation of an imine intermediate or the progress of a cyclization reaction could be monitored by observing the appearance and disappearance of characteristic vibrational bands. optica.org This real-time data allows for the precise determination of reaction endpoints, the identification of potential bottlenecks, and the optimization of reaction parameters like temperature and catalyst loading. optica.orgyoutube.com

The benefits of using in situ spectroscopy for reaction analysis are numerous and include:

Rapid Data Acquisition: Continuous monitoring provides a rich dataset that is often impossible to obtain through traditional offline analysis. youtube.com

Improved Accuracy and Precision: By eliminating the need for manual sampling, in situ techniques can provide more reproducible and accurate kinetic data. optica.orgnih.gov

Enhanced Safety: Remote monitoring of reactions reduces the need for direct handling of potentially hazardous materials. optica.org

Mechanistic Insights: The ability to detect and track transient intermediates can provide direct evidence for proposed reaction mechanisms. optica.orgyoutube.com

The following table highlights some advanced in situ spectroscopic techniques and their potential applications in organic synthesis.

In Situ TechniqueInformation ObtainedApplication in Synthesis
FTIR Spectroscopy Changes in functional groups, reaction progress, intermediate formation. frontiersin.orgyoutube.comMonitoring the conversion of functional groups during the synthesis.
Raman Spectroscopy Molecular vibrations, crystal form changes (polymorphism). optica.orgacs.orgnih.govReal-time analysis of reaction kinetics and polymorphic transformations. optica.orgnih.gov
UV-Vis Spectroscopy Concentration of chromophoric species, reaction kinetics. researchgate.netMonitoring reactions involving colored reactants, intermediates, or products.
NMR Spectroscopy Detailed structural information, quantification of species. chemai.ioMechanistic studies and determination of product purity.

Development of Machine Learning and AI-Driven Approaches in Synthetic Design and Reaction Prediction

Key areas where AI and ML are making an impact include:

Retrosynthesis Planning: AI tools can analyze a target molecule and propose a series of disconnections to identify readily available starting materials, effectively working backward to design a synthetic route. deepchem.iomdpi.com

Forward Reaction Prediction: Given a set of reactants and conditions, ML models can predict the likely products and their yields, helping chemists to evaluate the feasibility of a proposed reaction. nih.gov

Reaction Optimization: AI can be used to explore a vast parameter space (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a given reaction, maximizing yield and minimizing byproducts. jetir.org

AI/ML ApproachApplicationBenefit for Synthesis
Retrosynthesis Designing synthetic pathways by working backward from the target molecule. deepchem.iomdpi.comRapidly identifies potential synthetic routes from simple precursors.
Forward Prediction Predicting the outcome of a chemical reaction given the reactants and conditions. nih.govAllows for the in-silico screening of reactions before lab experimentation.
Reaction Optimization Identifying the optimal reaction conditions to maximize yield and selectivity. jetir.orgReduces the number of experiments needed to optimize a reaction.
Catalyst Design Predicting the performance of new catalysts for specific reactions.Accelerates the discovery of more efficient and selective catalysts.

Unveiling Undiscovered Reactivity Patterns and Transformation Mechanisms under Extreme Conditions

Exploring chemical reactions under extreme conditions, such as high pressure and high temperature, can unlock novel reactivity patterns and provide access to unique molecular architectures that are inaccessible under conventional conditions. asynt.com These non-traditional reaction environments can significantly influence reaction rates, selectivity, and even the course of a reaction, leading to the formation of unexpected products. psu.eduacs.org

In the context of synthesizing (1-Phenylcyclobutyl)methylamine Hydrochloride, high-pressure chemistry could offer several advantages. For instance, applying high pressure can accelerate reactions with a negative activation volume, such as cycloadditions, which are often key steps in the formation of cyclic structures like cyclobutane. acs.org It can also influence the stereochemical outcome of a reaction, potentially leading to higher diastereoselectivity. psu.edu

Research in this area focuses on:

Systematic investigation of reaction outcomes under a wide range of pressures and temperatures.

Utilizing in situ spectroscopy to probe reaction mechanisms under these challenging conditions.

Combining extreme conditions with other catalytic methods to achieve unprecedented transformations.

The ability to perform reactions under high pressure can facilitate transformations that are otherwise difficult or impossible, opening up new synthetic routes to complex molecules. asynt.com For example, high-pressure conditions have been shown to promote the conjugate addition of amines and the formation of spirocyclic compounds. psu.edu

The following table summarizes the effects of extreme conditions on chemical reactions.

Extreme ConditionEffect on ReactionsPotential Application
High Pressure Accelerates reactions with negative activation volume, can improve selectivity, enables reactions with gaseous reagents. asynt.compsu.eduacs.orgSynthesis of the cyclobutane ring via cycloaddition, stereoselective synthesis.
High Temperature Increases reaction rates, can overcome high activation barriers. asynt.comDriving reactions to completion that are sluggish at ambient temperature.
Supercritical Fluids Unique solvent properties, enhanced mass transfer. asynt.comGreen reaction medium and potential for selective extractions.

Addressing Challenges in Research Translation and Method Refinement for Enhanced Synthetic Efficiency

The successful translation of a laboratory-scale synthesis to an industrial process requires careful consideration of factors such as scalability, cost-effectiveness, safety, and robustness. Process intensification is a key strategy for addressing these challenges, aiming to develop smaller, cleaner, and more energy-efficient technologies. aiche.orgtue.nl

For the synthesis of (1-Phenylcyclobutyl)methylamine Hydrochloride, process intensification could involve the transition from traditional batch reactors to continuous flow systems. mdpi.com Flow chemistry offers numerous advantages, including:

Precise control over reaction parameters such as temperature, pressure, and reaction time.

Enhanced heat and mass transfer , leading to improved yields and selectivity.

Increased safety due to the small reaction volumes.

Facilitated scale-up by "numbering-up" – running multiple flow reactors in parallel. dtu.dk

Furthermore, the development of generic process templates for amine synthesis can significantly accelerate process development for new molecules. dtu.dk These templates would provide a standardized framework and a set of well-understood unit operations that can be readily adapted to different substrates. dtu.dk

Refining analytical methods for process monitoring and quality control is also crucial for ensuring the efficiency and consistency of the manufacturing process. The integration of real-time analytical techniques, as discussed in section 7.2, is a key component of modern process development and control.

The table below outlines key considerations for translating research to industrial-scale synthesis.

Area of FocusKey ObjectivesImpact on Efficiency
Process Intensification Develop smaller, cleaner, more energy-efficient processes. aiche.orgtue.nlresearchgate.netReduced capital and operating costs, improved sustainability.
Flow Chemistry Transition from batch to continuous manufacturing. mdpi.comBetter process control, enhanced safety, easier scale-up.
Process Templates Create standardized and adaptable synthetic procedures. dtu.dkFaster process development for new chemical entities.
Analytical Method Refinement Improve methods for reaction monitoring and quality control.Ensures consistent product quality and process efficiency.

Q & A

Q. What are the standard synthetic routes for preparing (1-Phenylcyclobutyl)methylamine HCl, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves reductive amination of 1-phenylcyclobutanone using methylamine HCl as the amine source. For example, sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~6, adjusted with HCl/MeOH) facilitates the reduction of the intermediate imine . Yield optimization requires strict pH control (via incremental HCl addition) and stoichiometric excess of the ketone precursor. Post-reaction, the product is isolated by evaporating the solvent, acidifying the residue with concentrated HCl, and recrystallizing from ethanol/water mixtures. Typical yields range from 60–75%, depending on purity of starting materials and reaction scale .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

  • Methodological Answer : Purity is validated via HPLC with a C18 column and mobile phases containing methanol (20–40%) and phosphate buffer (pH 3.0, adjusted with HCl). Detection at 254 nm ensures identification of aromatic byproducts. Complementary techniques include 1H NMR (D2O, δ 7.2–7.5 ppm for phenyl protons; δ 2.5–3.5 ppm for cyclobutyl-CH2-NH2) and ion chromatography to confirm chloride content . For quantitative analysis, elemental analysis (C, H, N, Cl) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can thermodynamic modeling predict the solubility of this compound in aqueous systems, especially under varying HCl/CO2 environments?

  • Methodological Answer : Use activity coefficient models (e.g., OLI Systems’ electrolyte framework) to account for ion interactions in water. Input parameters include the compound’s dissociation constants (pKa ≈ 10.2 for the amine group, estimated via methylamine analogs) and HCl/CO2 co-solubility effects. Simulations reveal that CO2 competes with HCl for amine neutralization, reducing the formation of the hydrochloride salt at high CO2 partial pressures. Experimental validation involves measuring pH-dependent solubility in buffered solutions (e.g., phosphate or carbonate buffers) and comparing with model outputs .

Q. What chromatographic challenges arise when separating this compound from structurally similar amines, and how are these resolved?

  • Methodological Answer : Co-elution issues occur with secondary/tertiary amines (e.g., N-methyl derivatives). To enhance resolution:
  • Optimize mobile phase pH (3.5–4.5) using HCl to protonate the amine, reducing column interaction variability.
  • Add methylamine (10–50 mM) to the mobile phase as a competing ion, improving peak symmetry .
  • Use HILIC chromatography for polar metabolites, with acetonitrile/ammonium formate gradients (pH 3.0).
  • For GC-MS analysis, derivatize with pentafluoropropionic anhydride (PFPA) to increase volatility and sensitivity .

Q. How do steric effects of the cyclobutyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The cyclobutyl ring imposes significant steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., with benzyl chloride in ethanol) show a 3–5x rate reduction compared to linear alkylamines. Computational modeling (DFT at B3LYP/6-31G* level) confirms transition-state destabilization due to non-bonded interactions between the cyclobutyl CH2 groups and incoming nucleophile. Mitigation strategies include using polar aprotic solvents (DMSO, DMF) or switching to SN1 pathways with carbocation-stabilizing conditions .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary widely (50–90%), and how can reproducibility be improved?

  • Methodological Answer : Discrepancies stem from:
  • Incomplete imine formation : Monitor reaction progress via FTIR (disappearance of ketone C=O stretch at ~1700 cm⁻¹) or TLC (silica gel, ethyl acetate/hexane 1:1, Rf ~0.3 for product).
  • Sublimation losses : Use cold traps during solvent evaporation under vacuum to recover volatile intermediates .
  • pH fluctuations : Implement automated titration (e.g., pH-stat) during reductive amination to maintain optimal conditions (pH 6.0 ± 0.2) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in aqueous solutions for long-term stability studies?

  • Methodological Answer :
  • Store solutions at 4°C in amber vials to prevent photodegradation of the phenyl group.
  • Add 0.1% (w/v) sodium azide to inhibit microbial growth.
  • Avoid glass containers (risk of chloride leaching); use polypropylene or PTFE-lined caps .

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Feasible Synthetic Routes

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(1-Phenylcyclobutyl)methylamine HCl
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Reactant of Route 2
(1-Phenylcyclobutyl)methylamine HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.